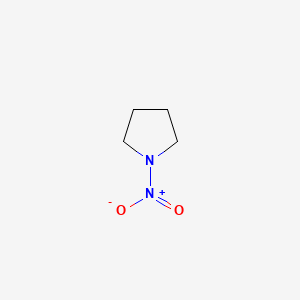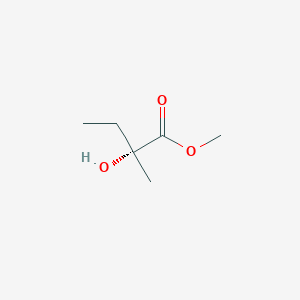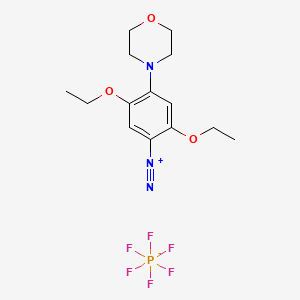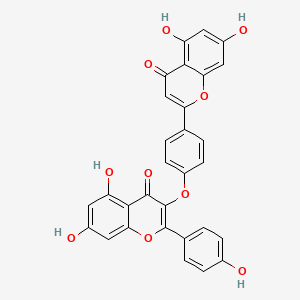
1-Chloro-2,3,4,5,5-pentafluoro-1,3-cyclopentadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2,3,4,5,5-pentafluoro-1,3-cyclopentadiene is a chemical compound with the molecular formula C5ClF5 and a molecular weight of 190.499 g/mol This compound is characterized by its unique structure, which includes a cyclopentadiene ring substituted with chlorine and five fluorine atoms
Métodos De Preparación
The synthesis of 1-Chloro-2,3,4,5,5-pentafluoro-1,3-cyclopentadiene typically involves the fluorination of chlorinated cyclopentadiene derivatives. One common method includes the reaction of 1,3-cyclopentadiene with chlorine and fluorine sources under controlled conditions. The reaction conditions often require specific temperatures and catalysts to ensure the selective substitution of hydrogen atoms with fluorine and chlorine atoms .
Industrial production methods may involve large-scale fluorination processes using specialized equipment to handle the reactive and potentially hazardous fluorine gas. The production process must also include safety measures to prevent exposure to toxic intermediates and by-products.
Análisis De Reacciones Químicas
1-Chloro-2,3,4,5,5-pentafluoro-1,3-cyclopentadiene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: It can undergo addition reactions with dienophiles in Diels-Alder reactions, forming six-membered rings.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Aplicaciones Científicas De Investigación
1-Chloro-2,3,4,5,5-pentafluoro-1,3-cyclopentadiene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology and Medicine: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential pharmaceutical applications.
Mecanismo De Acción
The mechanism by which 1-Chloro-2,3,4,5,5-pentafluoro-1,3-cyclopentadiene exerts its effects involves interactions with molecular targets through its reactive chlorine and fluorine atoms. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, influencing the compound’s reactivity and stability. The pathways involved depend on the specific reactions and conditions under which the compound is used .
Comparación Con Compuestos Similares
1-Chloro-2,3,4,5,5-pentafluoro-1,3-cyclopentadiene can be compared with other similar compounds, such as:
1,3-Dichloro-1,1,2,2,3-pentafluoropropane: A volatile derivative of propane used as a cleaning agent.
1-Propene, 2-chloro-1,1,3,3,3-pentafluoro-: Another fluorinated compound with applications in various industries.
The uniqueness of this compound lies in its cyclopentadiene ring structure, which imparts distinct chemical properties compared to linear or branched fluorinated compounds.
Propiedades
Número CAS |
30221-57-9 |
|---|---|
Fórmula molecular |
C5ClF5 |
Peso molecular |
190.50 g/mol |
Nombre IUPAC |
1-chloro-2,3,4,5,5-pentafluorocyclopenta-1,3-diene |
InChI |
InChI=1S/C5ClF5/c6-3-1(7)2(8)4(9)5(3,10)11 |
Clave InChI |
HKBUPWDNIQAYRT-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(C(=C1F)Cl)(F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-17-(2-fluoroacetyl)-11,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13420473.png)

![S-[2-(1-Methylethoxy)-2-oxoethyl]-L-cysteine Hydrochloride](/img/structure/B13420487.png)
![3-(6-Nitro-benzo[1,3]dioxol-5-yl)-2-[4-(2-oxo-2H-chromen-3-yl)-thiazol-2-yl]-acrylonitrile](/img/structure/B13420493.png)
![2-Propenethioic acid, 2-methyl-, S-[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl] ester](/img/structure/B13420500.png)
![1-[(4-Fluorophenyl)methyl]pyridin-1-ium bromide](/img/structure/B13420510.png)

![2-[1-(Aminocarbonyl)-2-[[5-(4-nitrophenyl)-2-furanyl]methylene]hydrazinyl]-acetic Acid Ethyl Ester](/img/structure/B13420518.png)
![Potassium;1,1,2,2-tetrafluoroethene;1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxyethanesulfonate](/img/structure/B13420525.png)


![N-[bis(dimethylamino)-fluorosilyl]-N-methylmethanamine](/img/structure/B13420536.png)

![1-[2-(1H-Pyrazol-4-YL)ethyl]piperazine](/img/structure/B13420546.png)
